molecular formula C18H15BrN2O B3555250 4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine

Cat. No.: B3555250
M. Wt: 355.2 g/mol
InChI Key: GCCGPCAAZSRQQA-UHFFFAOYSA-N
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Description

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromophenyl, ethoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and benzamidine.

    Ethoxylation: The ethoxy group can be introduced via an ethoxylation reaction using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Research: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Chemical Synthesis: The compound can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(4-bromophenyl)-2-ethoxy-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group.

    4-(4-bromophenyl)-2-methoxy-6-phenylpyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(4-chlorophenyl)-2-ethoxy-6-phenylpyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, can enhance its potential for use in coupling reactions and as a pharmacophore in drug design.

Properties

IUPAC Name

4-(4-bromophenyl)-2-ethoxy-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O/c1-2-22-18-20-16(13-6-4-3-5-7-13)12-17(21-18)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCGPCAAZSRQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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